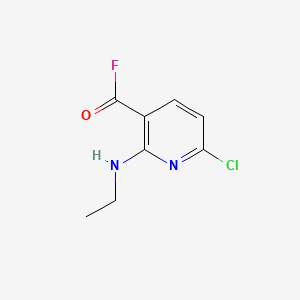

6-Chloro-2-(ethylamino)pyridine-3-carbonyl fluoride

Übersicht

Beschreibung

6-Chloro-2-(ethylamino)pyridine-3-carbonyl fluoride is a chemical compound with the molecular formula C8H8ClFN2O It is a derivative of nicotinic acid, featuring a chloro and ethylamino substitution on the nicotinoyl fluoride structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-chloronicotinic acid with ethylamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2-(ethylamino)pyridine-3-carbonyl fluoride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can replace the chloro group in the presence of catalysts.

Major Products

The major products formed from these reactions include various substituted nicotinoyl fluorides and their derivatives, which can be further utilized in different chemical syntheses .

Wissenschaftliche Forschungsanwendungen

6-Chloro-2-(ethylamino)pyridine-3-carbonyl fluoride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential interactions with biological systems, particularly in enzyme inhibition and receptor binding studies.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, especially in the development of new drugs targeting specific pathways.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of 6-Chloro-2-(ethylamino)pyridine-3-carbonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and ethylamino groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Chloronicotinoyl chloride: Another derivative of nicotinic acid with similar chemical properties.

6-Chloro-2-fluoropurine: Shares the chloro and fluorine substitutions but differs in the core structure.

2,6-Dichloro-5-fluorine nicotinoyl ethyl acetate: A related compound with additional chloro and fluorine substitutions

Uniqueness

6-Chloro-2-(ethylamino)pyridine-3-carbonyl fluoride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and ethylamino groups makes it a valuable intermediate in various synthetic pathways and a potential candidate for pharmaceutical development .

Biologische Aktivität

6-Chloro-2-(ethylamino)pyridine-3-carbonyl fluoride is a chemical compound with the molecular formula CHClFNO and a CAS number of 1092523-22-2. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article provides a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant research findings.

- Molecular Weight : 202.61 g/mol

- IUPAC Name : this compound

- Structural Formula :

Synthesis and Derivatives

The synthesis of this compound involves various organic reactions, often serving as an intermediate in the production of more complex molecules. Its derivatives have shown promise in various biological applications:

- Antihypertensive Agents : Compounds derived from this molecule have been investigated for their potential use as antihypertensive agents, demonstrating significant efficacy in preclinical tests (Caroon et al., 1981).

- Fungicidal Activity : Derivatives exhibit promising fungicidal properties, indicating potential applications in agriculture (Yu et al., 2017).

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Target Enzymes : It is known to inhibit enzymes involved in lipid biosynthesis, particularly acetyl coenzyme A carboxylase in various organisms. This inhibition disrupts normal metabolic pathways, leading to oxidative stress and cell death in susceptible species (Wang et al., 2011).

Biological Activity Data

| Activity Type | Description | Reference |

|---|---|---|

| Antihypertensive | Demonstrated efficacy in lowering blood pressure in animal models | Caroon et al., 1981 |

| Fungicidal | Effective against various fungal pathogens | Yu et al., 2017 |

| Inhibition of Lipid Biosynthesis | Disrupts metabolic pathways in target organisms | Wang et al., 2011 |

Case Studies

- Antihypertensive Effects : In a study conducted by Caroon et al. (1981), several derivatives of pyridine-based compounds were tested for their blood pressure-lowering effects. The results indicated that specific modifications to the ethylamino group enhanced the antihypertensive activity significantly.

- Fungicidal Efficacy : Yu et al. (2017) reported on the fungicidal activity of derivatives derived from this compound. Their findings demonstrated that certain modifications increased the potency against common agricultural fungal pathogens, suggesting its utility as a pesticide.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest rapid absorption and metabolism upon administration. The compound's stability and bioavailability are critical factors influencing its therapeutic potential.

Eigenschaften

IUPAC Name |

6-chloro-2-(ethylamino)pyridine-3-carbonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFN2O/c1-2-11-8-5(7(10)13)3-4-6(9)12-8/h3-4H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDGTGJSUKXFHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=N1)Cl)C(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.